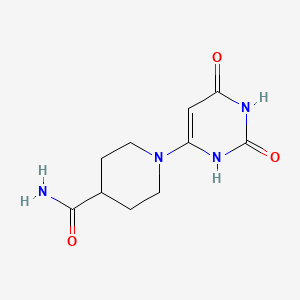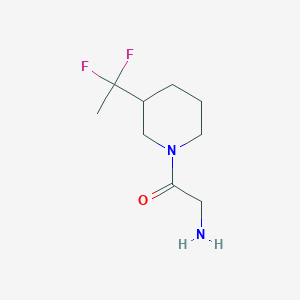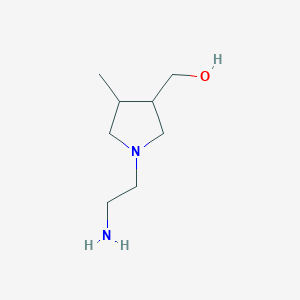
(1-(2-氨基乙基)-4-甲基吡咯烷-3-基)甲醇
描述
(1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(2-Aminoethyl)-4-methylpyrrolidin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
二氧化碳捕获与利用
该化合物被认为是二氧化碳捕获溶剂的潜在候选者。 含该化合物的溶液中二氧化碳吸收的动力学对于设计从工业废气中捕获二氧化碳的过程至关重要,这是实现工业净零目标的重要一步 .
医药中间体
“(1-(2-氨基乙基)-4-甲基吡咯烷-3-基)甲醇”用作医药合成中的中间体。 其反应性和结构特征使其适用于创建各种医药化合物,特别是由于其与其他有机化合物的相容性和对空气的敏感性 .
分析化学
在分析化学中,该化合物由于其定义的结构和性质,可以用作标准品或试剂。 它可以帮助校准仪器并用作色谱分析的参考物质,确保测量值的准确性和精确度 .
化学工程
该化合物的性质可应用于化学工程,特别是在工艺优化和模拟中。 其在不同条件下的可预测行为使其成为模拟和优化化学反应和过程的有价值的组成部分 .
环境科学
在环境科学中,该化合物可用于树轮分析的研究,树轮分析是一种了解过去环境条件的方法。 其稳定的同位素组成可以提供对历史气候模式的见解 .
材料科学
“(1-(2-氨基乙基)-4-甲基吡咯烷-3-基)甲醇”可以探索其在材料科学中的潜力,特别是在开发具有特定光学、磁性或电学特性的新材料方面。 其分子结构可能有助于设计具有独特特性的新型材料 .
生物化学
该化合物的衍生物,如吡咯酮和吡咯烷酮,以其生物活性而闻名。 它们用于设计生物活性剂,并已显示出广泛的生物活性,这些生物活性可用于生物化学研究,以开发新的治疗剂 .
纳米技术
在纳米技术领域,该化合物可用于纳米粒子的合成或用作创建纳米结构的构建块。 其化学性质可能允许精确控制纳米级的尺寸和形状,这对于开发具有特定功能的纳米材料至关重要 .
属性
IUPAC Name |
[1-(2-aminoethyl)-4-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-4-10(3-2-9)5-8(7)6-11/h7-8,11H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBNYGBKBOQAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


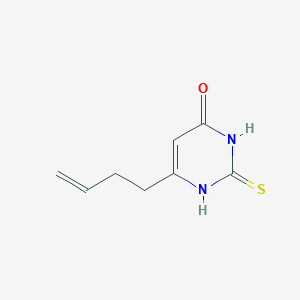


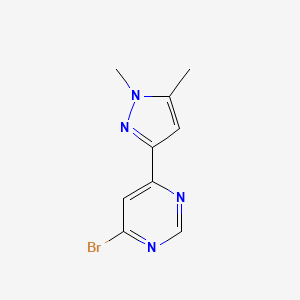

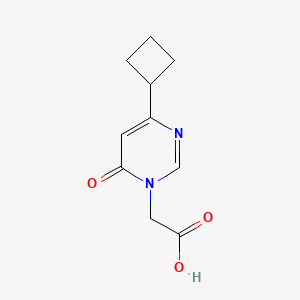

![5-Methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480972.png)
![2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480973.png)
